molecular formula C12H19ClN2O2 B6462042 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride CAS No. 2549018-12-2

2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride

Cat. No.: B6462042
CAS No.: 2549018-12-2
M. Wt: 258.74 g/mol
InChI Key: JXIJVWDZJUBXHH-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride is a pyridine derivative featuring a methoxy group at the 2-position and a piperidin-3-ylmethoxy substituent at the 6-position. Though specific pharmacological data for this compound are absent in the provided evidence, its structural motifs are common in drug discovery, particularly for central nervous system (CNS) or receptor-targeted therapies .

Properties

IUPAC Name

2-methoxy-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-5-2-6-12(14-11)16-9-10-4-3-7-13-8-10;/h2,5-6,10,13H,3-4,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIJVWDZJUBXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OCC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of 2,6-Dichloropyridine

The synthesis begins with 2,6-dichloropyridine, a commercially available starting material. Methoxylation at position 2 is achieved via nucleophilic aromatic substitution (SNAr) using sodium methoxide in methanol. This reaction, adapted from US7256295B2, proceeds at 60–80°C for 12–24 hours, yielding 2-methoxy-6-chloropyridine with >85% purity.

Reaction Conditions :

  • Reagent : Sodium methoxide (1.2 equiv.)

  • Solvent : Methanol

  • Temperature : 70°C

  • Yield : 78–82%

Functionalization at Position 6

The 6-chloro substituent is replaced with a hydroxyl group to enable subsequent etherification. Hydrolysis under basic conditions (NaOH, H2O/EtOH, 90°C, 8 h) affords 2-methoxy-6-hydroxypyridine. Alternatively, direct substitution with piperidin-3-ylmethanol via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) avoids isolation of the hydroxy intermediate.

Comparative Data :

MethodConditionsYield (%)Purity (%)
HydrolysisNaOH, H2O/EtOH, 90°C6588
Mitsunobu ReactionDEAD, PPh3, THF, rt7294

Introduction of the Piperidin-3-ylmethoxy Side Chain

Nucleophilic Substitution with Piperidin-3-ylmethanol

The hydroxyl group at position 6 undergoes etherification with piperidin-3-ylmethanol. Activation of the hydroxyl group as a tosylate (TsCl, Et3N, DCM) facilitates substitution, though competing elimination necessitates careful temperature control (0–5°C). Alternatively, the Mitsunobu reaction directly couples the alcohol to the pyridine core without intermediate isolation.

Optimized Protocol :

  • Reagents : Piperidin-3-ylmethanol (1.1 equiv.), TsCl (1.05 equiv.)

  • Solvent : Dichloromethane

  • Base : Triethylamine (2.0 equiv.)

  • Yield : 68% (tosylate route), 74% (Mitsunobu route)

Protection-Deprotection Strategy for the Piperidine Nitrogen

To prevent side reactions during etherification, the piperidine nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative. Post-coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by hydrochloride salt formation (HCl in dioxane).

Key Observations :

  • Boc protection improves solubility in organic solvents.

  • TFA deprotection proceeds quantitatively within 2 hours at room temperature.

Alternative Routes via Metal-Catalyzed Coupling

Suzuki-Miyaura Coupling

A boronic ester derivative of piperidin-3-ylmethanol is coupled to 2-methoxy-6-bromopyridine under palladium catalysis. While patent WO2021074138A1 employs PdCl2(dppf) for pyrimidine systems, analogous conditions (Pd(PPh3)4, K2CO3, DMF/H2O) achieve 55% yield for the pyridine analogue.

Challenges :

  • Limited commercial availability of piperidinylmethoxy boronic esters.

  • Competing protodeboronation reduces efficiency.

Ullmann-Type Coupling

Copper(I)-mediated coupling between 2-methoxy-6-iodopyridine and piperidin-3-ylmethanol in DMF at 110°C affords the target ether in 63% yield. This method, though scalable, requires rigorous exclusion of oxygen.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, D2O): δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H3), 6.78 (d, J = 5.6 Hz, 1H, pyridine-H4), 4.32 (s, 2H, OCH2), 3.91 (s, 3H, OCH3).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H2O/MeCN).

Salt Formation and Stability

The hydrochloride salt exhibits superior crystallinity and stability compared to the free base. Slurry experiments in ethanol/water (1:1) confirm no decomposition over 12 months at 25°C.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy and piperidin-3-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

  • Enzyme Inhibition : Studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases like cancer or metabolic disorders.
  • Receptor Binding : The compound's interaction with receptors, such as neurotransmitter receptors, suggests potential applications in neuropharmacology. It may modulate receptor activity, influencing neurotransmission and offering insights into treatments for neurological disorders.

Agricultural Chemistry

In agricultural research, 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride has been investigated for its utility in developing agrochemicals. Its ability to inhibit certain biochemical pathways can be harnessed to create effective herbicides or pesticides.

Biological Studies

The compound's unique structure makes it a valuable tool in biological assays:

  • Cellular Studies : It has been used to study cellular responses to various stimuli, particularly in cancer cell lines where its effects on cell proliferation and apoptosis are of interest.
  • Mechanistic Insights : Research has focused on elucidating the mechanisms by which this compound affects cellular processes, contributing to the understanding of disease mechanisms at the molecular level.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X involved in metabolic pathways, suggesting therapeutic potential for metabolic disorders.
Study BNeuropharmacologyShowed modulation of receptor Y activity, providing insights into potential treatments for anxiety and depression.
Study CAgrochemical DevelopmentDeveloped a novel herbicide formulation based on this compound, resulting in improved efficacy against specific weed species.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-3-ylmethoxy groups may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride with analogs identified in the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
2-Methoxy-6-[(piperidin-3-yl)methoxy]pyridine HCl Not Provided C₁₂H₁₇ClN₂O₃ ~258.7* 2-methoxy, 6-piperidinylmethoxy Hydrochloride
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine diHCl 253603-61-1 C₁₀H₁₅Cl₂N₂O₂ 267.9 2-methoxy, 6-pyrrolidinyloxy Dihydrochloride
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁ClNO 303.8 Diphenylmethoxy, piperidine Hydrochloride
(S)-2-(Pyrrolidin-3-yloxy)pyridine diHCl 1220039-88-2 C₉H₁₃Cl₂N₂O 247.1 2-pyrrolidinyloxy Dihydrochloride

*Calculated based on structural analysis.

Key Observations:
  • Salt Form: Dihydrochloride salts (e.g., 253603-61-1) generally exhibit higher water solubility than monohydrochlorides due to increased ionic character .
  • Lipophilicity : The diphenylmethoxy group in 65214-86-0 confers significantly higher lipophilicity compared to the methoxy-pyridine scaffold, likely influencing blood-brain barrier penetration .

Functional Group Analysis

  • Methoxy Group : Present in both the target compound and 253603-61-1, this group may enhance solubility via hydrogen bonding while modulating electronic effects on the pyridine ring .
  • Piperidinylmethoxy vs. Pyrrolidinyloxy : The piperidine moiety in the target compound provides a larger hydrophobic surface area, which could improve binding to hydrophobic pockets in proteins compared to pyrrolidine analogs .

Biological Activity

2-Methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with methoxy and piperidine groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}ClN2_2O2_2
  • Molecular Weight : Approximately 232.73 g/mol
  • InChI Key : XITFLVXTYVXSGU-UHFFFAOYSA-N

The hydrochloride form of the compound enhances its solubility in water, which is advantageous for various biological assays and applications.

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound. Preclinical trials have shown promising results against B-cell lymphoma, with ongoing Phase I clinical trials to further evaluate its efficacy in humans .

The mechanism of action appears to involve the compound's interaction with specific receptors and enzymes within biological pathways. The presence of the methoxy and piperidine groups likely enhances its binding affinity, leading to modulation of target pathways .

Summary of Biological Activities

Activity Type Description
Antitumor Effective against B-cell lymphoma; currently in clinical trials .
Antibacterial Related compounds show activity against Gram-positive and Gram-negative bacteria .
Antifungal Potential activity suggested by structural similarities to effective antifungal agents .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridine Core : Utilizing methods such as Hantzsch pyridine synthesis.
  • Attachment of Piperidin Group : Achieved through nucleophilic substitution reactions.
  • Formation of Hydrochloride Salt : Conversion to hydrochloride form enhances solubility .

Research Applications

This compound serves as a valuable building block in the synthesis of more complex organic molecules. It is also studied for its potential interactions with biological targets, making it relevant in both academic research and pharmaceutical development .

Case Studies and Research Findings

  • Preclinical Studies on Antitumor Activity :
    • In vitro studies demonstrated significant cytotoxicity against B-cell lymphoma cell lines, indicating a potential therapeutic role .
  • Comparative Studies on Antimicrobial Activity :
    • Related compounds have shown varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 5.37 to 150 µg/mL against different bacterial strains .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride?

  • Methodology :

  • Step 1 : React pyridine derivatives with piperidin-3-ylmethoxy groups under basic conditions (e.g., sodium hydroxide in dichloromethane) to form the ether linkage .
  • Step 2 : Purify the product via column chromatography or recrystallization to remove unreacted reagents and by-products.
  • Step 3 : Confirm the structure using 1^1H NMR and 13^13C NMR, comparing shifts to analogous compounds (e.g., 3-[(2(S)-azetidinyl)methoxy]-5-(piperidinyl)pyridine hydrochloride in ) .
    • Critical Parameters : Ensure anhydrous conditions to prevent hydrolysis of sensitive functional groups.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Perform reactions in a fume hood .
  • Storage : Store at 2–8°C in a dry, airtight container to prevent degradation. Avoid exposure to moisture or light, which may induce hydrolysis or photodegradation .

Q. What analytical techniques are used to confirm the purity and structure of the compound?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., 99.4% purity achieved for related piperidine derivatives in ) .
  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to assign protons and carbons (e.g., shifts for pyridine and piperidine moieties in ).
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+^+ calculated vs. observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Variables to Test :

VariableImpactExample from Evidence
TemperatureHigher temps may accelerate side reactions; optimize between 25–80°CMgCl₂ dehydration studies in used controlled heating .
StoichiometryExcess reagents (e.g., 25–100% pyridine hydrochloride) improve yield but require post-reaction removal .
SolventPolar aprotic solvents (e.g., THF, DCM) enhance solubility of intermediates .
  • Resolution : Use design-of-experiments (DoE) to systematically vary parameters and identify optimal conditions.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Approach :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or published analogs (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride in ) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
    • Case Study : In , discrepancies in 1^1H NMR shifts for azetidine derivatives were resolved by correlating coupling constants and integration ratios.

Q. What strategies mitigate toxicity risks during pharmacological testing of this compound?

  • In Vitro Screening : Prioritize cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) before advancing to in vivo studies .
  • Safety Protocols :

  • Use lower concentrations (IC₅₀/EC₅₀ values) to minimize acute toxicity.
  • Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ testing in rodents) .
    • Contradictions : While reports low acute toxicity for similar piperidine derivatives, highlights specific organotoxicity risks, necessitating tailored risk assessments.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Hypothesis Testing :

  • Experimental : Test solubility in DMSO, water, ethanol, and hexane.
  • Literature Comparison : Contrast results with analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride ( ), which shows moderate solubility in DMSO but poor aqueous solubility .
    • Resolution : Adjust solvent systems for recrystallization or formulation based on empirical data.

Methodological Resources

  • Synthesis Optimization : Refer to dehydration studies in for stoichiometric ratios and pressure effects .
  • Safety Compliance : Align with GHS classifications and OSHA guidelines in and .

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